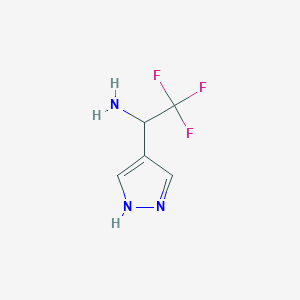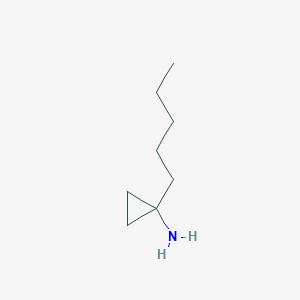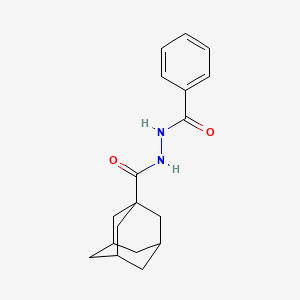
N'-(adamantane-1-carbonyl)benzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-(adamantane-1-carbonyl)benzohydrazide is a compound that combines the unique structural features of adamantane and benzohydrazide Adamantane is a polycyclic hydrocarbon known for its stability and rigidity, while benzohydrazide is a derivative of hydrazine, often used in organic synthesis
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(adamantane-1-carbonyl)benzohydrazide typically involves the reaction of adamantane-1-carboxylic acid with hydrazine hydrate to form adamantane-1-carbohydrazide. This intermediate is then reacted with benzoyl chloride under reflux conditions to yield the final product .
Industrial Production Methods
While specific industrial production methods for N’-(adamantane-1-carbonyl)benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
化学反応の分析
Types of Reactions
N’-(adamantane-1-carbonyl)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The benzohydrazide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield adamantane-1-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the benzohydrazide moiety .
科学的研究の応用
N’-(adamantane-1-carbonyl)benzohydrazide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
作用機序
The mechanism of action of N’-(adamantane-1-carbonyl)benzohydrazide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or disrupt cellular processes. The adamantane moiety provides stability and enhances the compound’s ability to interact with biological targets, while the benzohydrazide group can form hydrogen bonds and other interactions with proteins and nucleic acids .
類似化合物との比較
Similar Compounds
Adamantane derivatives: Such as amantadine and rimantadine, known for their antiviral properties.
Benzohydrazide derivatives: Including isoniazid, used as an antituberculosis drug.
Uniqueness
N’-(adamantane-1-carbonyl)benzohydrazide is unique due to the combination of the adamantane and benzohydrazide moieties. This dual structure imparts both stability and reactivity, making it a versatile compound for various applications. Its potential in medicinal chemistry, particularly as an antimicrobial and anticancer agent, sets it apart from other similar compounds .
特性
分子式 |
C18H22N2O2 |
|---|---|
分子量 |
298.4 g/mol |
IUPAC名 |
N'-benzoyladamantane-1-carbohydrazide |
InChI |
InChI=1S/C18H22N2O2/c21-16(15-4-2-1-3-5-15)19-20-17(22)18-9-12-6-13(10-18)8-14(7-12)11-18/h1-5,12-14H,6-11H2,(H,19,21)(H,20,22) |
InChIキー |
GMRKBTOYTFNOLW-UHFFFAOYSA-N |
正規SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NNC(=O)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


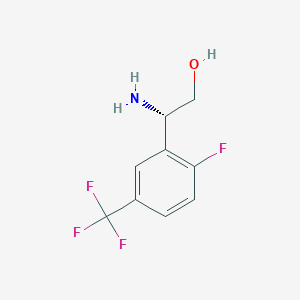
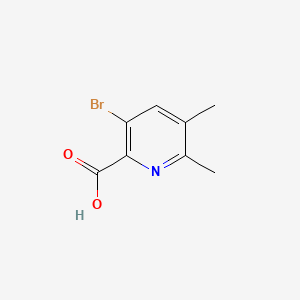
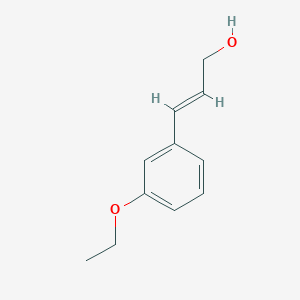
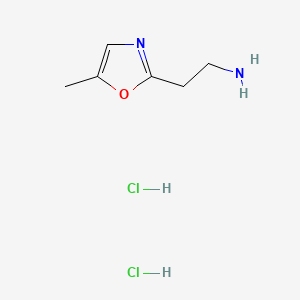
![5-Bromo-2-[1-(trifluoromethyl)cyclobutyl]pyridine](/img/structure/B13585295.png)

![2-{4-[(dimethylamino)methyl]-1H-1,2,3-triazol-1-yl}aceticacidhydrochloride](/img/structure/B13585302.png)
![2-{methyl[2-oxo-2-(2-phenyl-1H-indol-3-yl)ethyl]amino}-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B13585303.png)

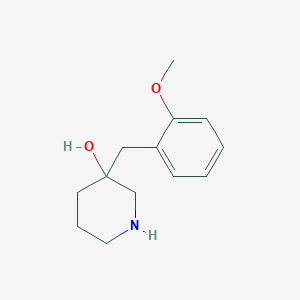
![2-[(3,4-Dichlorophenyl)methyl]-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione](/img/structure/B13585326.png)
